![molecular formula C21H20Cl2N4O2S B2981233 (3,6-Dichloropyridin-2-yl)-[4-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]methanone CAS No. 1119247-28-7](/img/structure/B2981233.png)
(3,6-Dichloropyridin-2-yl)-[4-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with several functional groups. It contains a dichloropyridinyl group, a methoxyphenyl group, a thiazolyl group, and a piperazinyl group . These groups are common in many pharmaceuticals and could potentially give this compound a variety of biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. The dichloropyridinyl and thiazolyl groups, for example, are aromatic heterocycles, which could have implications for the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the dichloropyridinyl and methoxyphenyl groups could affect its solubility and stability .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Several studies have synthesized new pyridine derivatives to evaluate their antimicrobial activity. For instance, Patel, Agravat, and Shaikh (2011) synthesized 2-[N-(substitutedbenzothiazolyl)amino]pyridin-3-yl derivatives and tested their in vitro antimicrobial activity, observing variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). This suggests that derivatives of complex pyridine compounds, potentially including the one , may hold promise in developing new antimicrobial agents.
Molecular Interaction Studies
Research by Shim et al. (2002) on the molecular interactions of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor provides insights into the conformational analysis and pharmacophore modeling for receptor binding (Shim et al., 2002). Such studies are critical for understanding the pharmacodynamics of potential therapeutic agents and could be relevant for exploring the interactions of the specified compound with various biological targets.
Receptor Antagonist Research
Another study focused on the discovery and evaluation of small molecule antagonists of G protein-coupled receptors, highlighting the synthesis and functional assessment of novel compounds (Romero et al., 2012). The methodological approach and findings from this study could provide a framework for investigating the specified compound's potential as a receptor antagonist.
Structural and Molecular Analysis
Lakshminarayana et al. (2009) conducted a crystal and molecular structure analysis of a related compound, which was synthesized and characterized spectroscopically, providing valuable data on molecular conformation and interactions (Lakshminarayana et al., 2009). Such structural analyses are essential for the rational design of new drugs and materials with specific properties.
Direcciones Futuras
Propiedades
IUPAC Name |
(3,6-dichloropyridin-2-yl)-[4-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N4O2S/c1-29-16-4-2-14(3-5-16)20-24-15(13-30-20)12-26-8-10-27(11-9-26)21(28)19-17(22)6-7-18(23)25-19/h2-7,13H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJUWOTUZYYFQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CN3CCN(CC3)C(=O)C4=C(C=CC(=N4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,6-Dichloropyridin-2-yl)-[4-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]methanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.